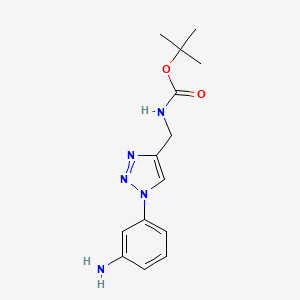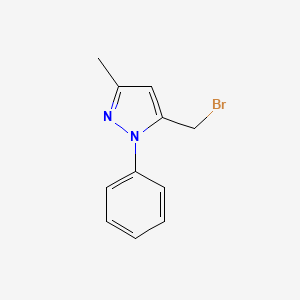
2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing sulfur. This particular compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl-substituted phenyl group at the 4-position, and a carboxylic acid group at the 3-position. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid typically involves multi-step reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro-substituted thiophene derivatives.
Reduction: Alcohol-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid
- 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxylic acid
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid imparts unique electronic and steric properties, making it more lipophilic and potentially more biologically active compared to its fluorine, chlorine, and nitro-substituted analogs .
- Applications: While all these compounds may have similar applications in chemistry and biology, the trifluoromethyl-substituted compound often exhibits enhanced activity and stability due to the strong electron-withdrawing nature of the trifluoromethyl group .
Properties
Molecular Formula |
C12H8F3NO2S |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)7-3-1-6(2-4-7)8-5-19-10(16)9(8)11(17)18/h1-5H,16H2,(H,17,18) |
InChI Key |
JYZSEGUMFPQEER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)




![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)








